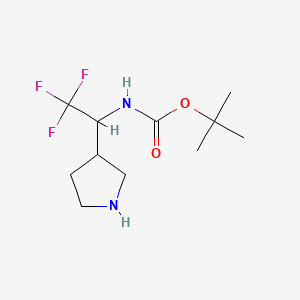
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. It is often used in medicinal chemistry for the development of pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug candidates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Carbamate Formation: The final step involves the reaction of the trifluoromethylated pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially yielding the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by the nucleophile.
科学研究应用
Chemistry
In chemistry, (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties.
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating how trifluoromethyl groups influence the binding affinity and selectivity of molecules for their biological targets.
Medicine
In medicinal chemistry, this compound is employed in the design of drug candidates. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of pharmaceuticals, potentially leading to improved bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications where enhanced stability and specific reactivity are required.
作用机制
The mechanism of action of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their function. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage of the carbamate ester.
相似化合物的比较
Similar Compounds
(2,2,2-Trifluoroethyl)-carbamic acid tert-butyl ester: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester, affecting its stability and reactivity.
(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid ethyl ester: Another ester variant with different pharmacokinetic properties.
Uniqueness
The presence of both the trifluoromethyl group and the pyrrolidine ring in (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties for innovative solutions in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
tert-butyl N-(2,2,2-trifluoro-1-pyrrolidin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8(11(12,13)14)7-4-5-15-6-7/h7-8,15H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZWGHCNUXXGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697597 |
Source


|
| Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186202-31-3 |
Source


|
| Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

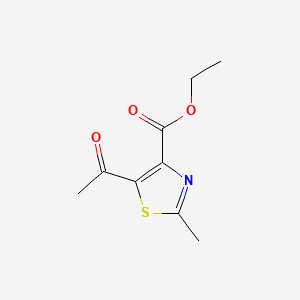
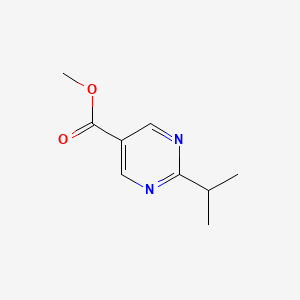

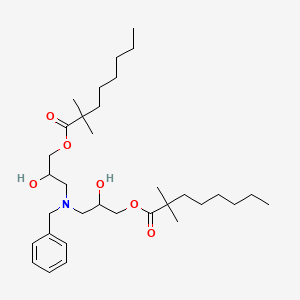
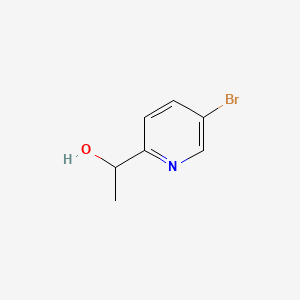
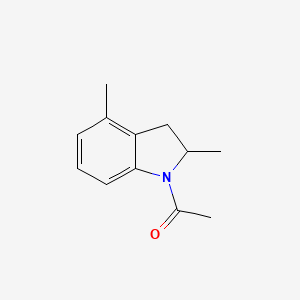
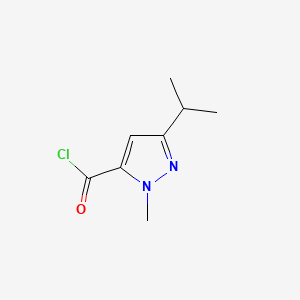
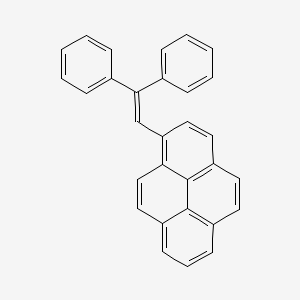
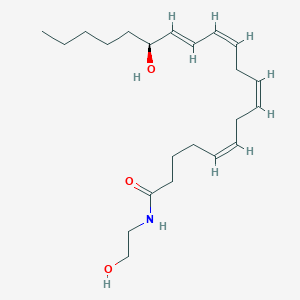
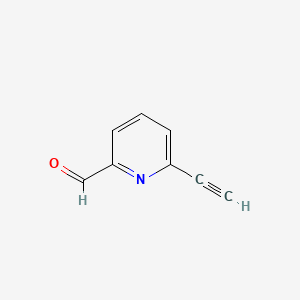
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)
